N-(2,4-dichlorophenyl)-3-nitrobenzamide
Description
Contextualization within Benzamide (B126) Derivatives Research
Benzamide derivatives represent a vast and diverse class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science, with numerous benzamide-containing compounds exhibiting a wide array of biological activities. nih.govresearchgate.net The versatility of the benzamide scaffold allows for extensive chemical modification, enabling researchers to fine-tune the properties of these molecules for specific applications.
Research into benzamide derivatives has yielded compounds with applications as antimicrobials, antidiabetics, and agents targeting the central nervous system. nih.govresearchgate.net The introduction of various substituents onto the phenyl rings of the benzamide structure can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity and chemical reactivity. The specific placement of chloro and nitro groups in N-(2,4-dichlorophenyl)-3-nitrobenzamide positions it within a subset of halogenated and nitroaromatic benzamides, which are of particular interest for their unique chemical and biological characteristics. mdpi.com
Significance and Research Rationale of this compound
The primary significance of this compound in the current research landscape appears to be its role as a precursor or intermediate in the synthesis of more elaborate molecules. The presence of the nitro group offers a reactive site for further chemical transformations, such as reduction to an amine, which can then be used to build more complex structures.
A key example of its utility is in the synthesis of related compounds, such as 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. In the synthesis of this more complex benzamide, N-(2,4-dichlorophenyl)-2-nitrobenzamide (a positional isomer of the title compound) serves as the starting material. researchgate.net This suggests that this compound would likely undergo similar chemical transformations, highlighting its importance as a building block in organic synthesis.
Overview of Current Research Landscape
Direct and extensive research focusing solely on the biological activities or material properties of this compound is limited in publicly available scientific literature. Its presence is more pronounced in chemical supplier catalogs and databases, where it is listed as a commercially available chemical intermediate. This indicates that its primary use is likely within industrial and academic laboratories for the synthesis of other target molecules.
The broader research context for this compound lies within the exploration of substituted benzamides for various applications. For instance, studies on other dichlorophenyl and nitrobenzamide derivatives have explored their potential as antimicrobial and antidiabetic agents. nih.govnih.gov The structural similarity of this compound to these biologically active compounds suggests that it could be a candidate for similar investigations, or a scaffold upon which to build new potential therapeutic agents. However, at present, the main body of research points to its role as a synthetic intermediate rather than an end-product with defined applications.
Properties
Molecular Formula |
C13H8Cl2N2O3 |
|---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-4-5-12(11(15)7-9)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18) |
InChI Key |
AAOYGVPYAAIBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2,4 Dichlorophenyl 3 Nitrobenzamide and Analogues
Established Synthetic Pathways for Benzamide (B126) Scaffolds
The construction of the core benzamide structure is a well-established process in organic synthesis, typically involving the formation of an amide bond between a carboxylic acid and an amine. The introduction of specific substituents, such as nitro groups and halogens, requires carefully planned synthetic steps.
Amidation Reactions and Key Reagents
The most common method for synthesizing benzamides is the acylation of an amine with a carboxylic acid derivative. The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is usually activated to facilitate the reaction.
A primary route involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired amine in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This is a widely used method known as the Schotten-Baumann reaction nih.gov.
Alternatively, various coupling reagents can be employed to facilitate the direct amidation of carboxylic acids without the need to isolate the acyl chloride intermediate. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Introduction of Nitro and Halogen Substituents
The introduction of nitro and halogen substituents onto the aromatic rings of the benzamide precursors is a critical step in the synthesis of N-(2,4-dichlorophenyl)-3-nitrobenzamide. These substitutions are typically carried out through electrophilic aromatic substitution reactions.
Nitration: The nitro group is generally introduced using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The position of nitration is directed by the substituents already present on the benzene (B151609) ring.
Halogenation: Halogenation, specifically chlorination, is typically achieved using chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The Lewis acid polarizes the halogen molecule, increasing its electrophilicity and facilitating the substitution reaction. The regioselectivity of halogenation is also governed by the directing effects of existing substituents on the aromatic ring.
Advanced Synthetic Strategies for this compound Analogues
The development of analogues of this compound is crucial for understanding how structural modifications impact its properties. This often involves multi-step synthetic sequences and the preparation of various intermediate compounds.
Multi-step Synthesis and Intermediate Compounds
A representative multi-step synthesis of a complex nitrobenzamide analogue, such as a 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide, illustrates the general strategies that can be adapted for this compound analogues. A plausible synthetic route could begin with a substituted benzoic acid, which is then elaborated through a series of reactions to introduce the necessary functional groups.
For instance, a synthetic pathway could start with 2-chloro-4-nitrobenzoic acid. This starting material can undergo chlorosulfonylation to introduce a chlorosulfonyl group, which can then be reacted with an appropriate aniline (B41778) to form a sulfonamide. The carboxylic acid group of this intermediate can then be converted to an acyl chloride using thionyl chloride. Finally, this acyl chloride can be reacted with a variety of substituted anilines to produce a library of N-aryl-nitrobenzamide analogues nih.gov.
Key intermediates in such syntheses often include:
Substituted nitrobenzoic acids
Substituted anilines
Acyl chlorides of substituted benzoic acids
Compounds with other functional groups that can be later converted to the desired substituents.
The following table outlines a general multi-step synthetic approach for a related analogue, highlighting the key transformations and intermediates.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | 2-chloro-4-nitrobenzoic acid | Chlorosulfonic acid | 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | Chlorosulfonylation |
| 2 | 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | p-chloroaniline, DMF, reflux | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Sulfonamide formation |
| 3 | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Thionyl chloride, DMF (cat.) | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride | Acyl chloride formation |
| 4 | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride | Substituted aniline, DMF, reflux | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide | Amidation |
Derivatization for Structure-Activity Relationship Studies
Derivatization of the this compound scaffold is performed to explore the structure-activity relationship (SAR). SAR studies investigate how changes in the molecular structure affect the biological activity or physical properties of the compound. For N-phenylbenzamides, derivatization can occur on either of the two phenyl rings or on the amide linker.
Modifications on the N-phenyl ring: The 2,4-dichloro substitution pattern can be varied. For example, the position and number of halogen substituents can be altered. Analogues with different halogen atoms (e.g., fluorine, bromine) or other electron-withdrawing or electron-donating groups can be synthesized to probe the electronic and steric requirements for activity. Studies on related N-phenylbenzamides have shown that the nature and position of substituents on this ring can significantly influence biological activity ijpbs.com.
Modifications on the benzoyl ring: The position of the nitro group can be moved from the 3-position to the 2- or 4-position to assess the impact of its location. Furthermore, the nitro group can be replaced with other electron-withdrawing groups such as cyano (-CN) or trifluoromethyl (-CF₃) to understand the role of electronics and steric bulk at this position. The introduction of additional substituents on this ring can also provide valuable SAR data nih.govsigmaaldrich.com.
The following table summarizes potential derivatizations and their rationale in SAR studies.
| Modification Site | Example Derivatization | Rationale for SAR Study |
|---|---|---|
| N-phenyl ring | Varying halogen position (e.g., 3,5-dichloro) | To investigate the importance of the substitution pattern for target interaction. |
| Introducing different substituents (e.g., -CH₃, -OCH₃) | To probe the effect of electronic and steric properties on activity. | |
| Benzoyl ring | Altering the nitro group position (e.g., 4-nitro) | To determine the optimal location of the electron-withdrawing group. |
| Replacing the nitro group with other functionalities (e.g., -CN, -SO₂NH₂) | To evaluate the necessity of the nitro group and explore other electronic effects. |
Characterization Techniques for Synthetic Validation
The validation of the successful synthesis of this compound and its analogues relies on a suite of spectroscopic and analytical techniques to confirm the chemical structure and purity of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques for structural elucidation. ¹H NMR provides information about the number and chemical environment of protons, and the splitting patterns can reveal the connectivity of adjacent protons. ¹³C NMR provides information about the carbon skeleton of the molecule. For this compound, characteristic signals in the aromatic region of the ¹H NMR spectrum would confirm the presence of the substituted phenyl rings, and a signal for the amide proton (-NH) would also be expected nih.gov.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key characteristic absorption bands for this compound would include N-H stretching of the amide, C=O stretching of the amide carbonyl group, and asymmetric and symmetric stretching of the nitro group nih.gov.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can also offer structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values are compared with the calculated theoretical values for the proposed structure to confirm its elemental composition.
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming the connectivity of atoms and the stereochemistry. This technique was used to confirm the structure of a related compound, 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide researchgate.net.
The following table provides an overview of the characterization techniques and the information they provide for a compound like this compound.
| Technique | Information Obtained | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Signals in the aromatic region, an amide proton signal |
| ¹³C NMR | Carbon skeleton | Signals corresponding to all unique carbon atoms in the molecule |
| IR Spectroscopy | Presence of functional groups | Characteristic peaks for N-H, C=O (amide), and NO₂ groups |
| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak corresponding to the molecular weight of the compound |
| Elemental Analysis | Elemental composition | Percentages of C, H, N, Cl, O consistent with the molecular formula |
| X-ray Crystallography | 3D molecular structure | Precise bond lengths, bond angles, and conformation |
Spectroscopic Analysis (NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the identity and purity of this compound. While specific experimental spectra for this exact compound are not widely available in the public domain, analysis of its structural components and data from closely related analogues allow for the prediction of its characteristic spectral features. Commercial suppliers of this compound note that analytical data is not routinely collected for this compound, placing the onus of identity and purity confirmation on the researcher.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide proton. The protons on the 3-nitrophenyl ring would typically appear as a complex multiplet in the downfield region (around δ 7.5-8.8 ppm) due to the electron-withdrawing effects of the nitro and amide groups. The protons on the 2,4-dichlorophenyl ring would also produce signals in the aromatic region (around δ 7.3-8.5 ppm). The single amide proton (N-H) would likely appear as a broad singlet further downfield (δ 8.5-10.5 ppm), with its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the amide group is expected to have a characteristic signal around δ 164-168 ppm. Aromatic carbons would resonate in the δ 120-150 ppm range. The carbon atoms attached to the electron-withdrawing nitro and chloro groups would be shifted further downfield. For instance, in the analogue N-(3-chlorophenethyl)-4-nitrobenzamide, the carbonyl carbon appears at δ 165.05 ppm, and the aromatic carbons span δ 124.00 to 149.43 ppm. mdpi.com
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.5 - 10.5 | Broad Singlet | Amide (N-H) |
| ¹H | 7.5 - 8.8 | Multiplets | 3-Nitrophenyl Protons |
| ¹H | 7.3 - 8.5 | Multiplets | 2,4-Dichlorophenyl Protons |
| ¹³C | 164 - 168 | Singlet | Carbonyl (C=O) |
| ¹³C | 120 - 150 | Singlets/Doublets | Aromatic Carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A sharp, strong peak corresponding to the amide carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a distinct band in the region of 3200-3400 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by two strong absorptions: an asymmetric stretching band near 1520-1560 cm⁻¹ and a symmetric stretching band around 1340-1370 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹. nih.gov
Interactive Data Table: Characteristic IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | 3200 - 3400 | Medium-Strong |
| Aromatic (C-H) | Stretch | > 3000 | Medium-Weak |
| Amide (C=O) | Stretch | 1650 - 1680 | Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |
| Aryl-Cl | Stretch | < 800 | Medium-Strong |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show strong absorption bands in the UV region. For example, the related compound N-(2,2-diphenylethyl)-4-nitrobenzamide exhibits absorption maxima (λ_max) at 239 nm and 289 nm in methanol. mdpi.com Similarly, the photodegradation studies of 2,4-dichlorophenol (B122985) show characteristic absorption bands around 210 nm, 245 nm, and 285 nm, which are attributed to transitions within the aromatic ring and the C-Cl bond. researchgate.net Therefore, this compound would likely display multiple absorption bands below 300 nm, corresponding to π → π* transitions of the aromatic rings and n → π* transitions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₈Cl₂N₂O₃), the calculated monoisotopic mass is 310.0 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M+H]⁺) would be a key identifier. Predicted fragmentation for the similar compound 4-chloro-N-(2,4-dichlorophenyl)-3-nitrobenzamide suggests that cleavage of the amide bond is a likely pathway, generating characteristic fragment ions corresponding to the substituted acylium and aniline moieties. uni.lu
X-ray Crystallography for Molecular Conformation and Packing
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound has not been reported, data from structurally similar compounds can offer significant insights into its likely molecular conformation and crystal packing. For example, the crystal structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, which contains the N-(2,4-dichlorophenyl) group, reveals that the two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 82.32(4)°. researchgate.net This significant twist is common in N-aryl benzamides and is due to steric hindrance between the ortho-substituents on the rings and the amide linkage.
Interactive Data Table: Predicted Crystallographic Parameters and Features for this compound
| Parameter | Predicted Feature/Value | Basis of Prediction |
| Molecular Conformation | Twisted | Steric hindrance between rings |
| Dihedral Angle | High (likely > 60°) | Analogy with similar structures researchgate.net |
| Primary Intermolecular Interaction | N—H···O Hydrogen Bonds | Presence of amide and nitro/carbonyl groups mdpi.com |
| Crystal Packing Motif | Chains or Dimers | Common for amides with H-bond donors/acceptors mdpi.com |
Molecular Structure and Conformational Analysis of N 2,4 Dichlorophenyl 3 Nitrobenzamide
Crystallographic Analysis of Benzamide (B126) Derivatives
The crystallographic data of analogous benzanilides provide a robust framework for understanding the probable solid-state structure of N-(2,4-dichlorophenyl)-3-nitrobenzamide. A key analogue is N-(2,4-dichlorophenyl)benzamide, which shares the identical substituted aniline (B41778) moiety. This compound crystallizes in the monoclinic system, which is a common crystal system for many benzanilide (B160483) derivatives. nih.gov The study of various other dichlorophenyl benzamides, such as N-(2,6-dichlorophenyl)benzamide and N-(3,5-dichlorophenyl)benzamide, further reveals common packing motifs and conformational tendencies within this class of molecules. nih.govnih.gov
A comparative analysis of the crystallographic parameters of these related compounds allows for a reasoned prediction of the crystal packing of this compound.
Interactive Data Table: Crystallographic Data of Related Benzamide Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| N-(2,4-dichlorophenyl)benzamide nih.gov | C₁₃H₉Cl₂NO | Monoclinic | P2₁/c | 11.7388 | 4.7475 | 22.8630 | 106.360 |
| N-(2,6-dichlorophenyl)benzamide nih.gov | C₁₃H₉Cl₂NO | Monoclinic | P2₁/c | 10.0431 | 13.7150 | 18.4585 | 93.623 |
| 2-Chloro-N-(2,6-dichlorophenyl)benzamide nih.gov | C₁₃H₈Cl₃NO | Orthorhombic | Pnma | 21.3949 | 4.8159 | 12.5036 | 90 |
| N-(3,5-dichlorophenyl)benzamide nih.gov | C₁₃H₉Cl₂NO | Monoclinic | P2₁/c | 13.520 | 9.9929 | 9.4447 | 106.357 |
Conformational Preferences and Dihedral Angles
The conformation of benzanilide derivatives is largely defined by the dihedral angles between the two aromatic rings and the plane of the central amide group. In the case of N-(2,4-dichlorophenyl)benzamide, the two aromatic rings are nearly coplanar, with a very small dihedral angle of 2.6°. nih.gov This planarity is in contrast to what is observed in other dichlorophenyl analogues. For example, in N-(2,6-dichlorophenyl)benzamide, the steric hindrance from the two ortho-chloro substituents forces the aniline ring to be significantly twisted with respect to the benzoyl ring, with dihedral angles of 56.8° and 59.1° for the two independent molecules in the asymmetric unit. nih.gov
Given the 2,4-dichloro substitution pattern in the target molecule, it is likely that its conformation represents an intermediate state between these two extremes. The ortho-chloro group would induce some degree of twisting, while the para-chloro substituent would have a lesser steric impact. The amide group in N-(2,4-dichlorophenyl)benzamide is twisted out of the plane of the benzoyl ring by a dihedral angle of 33.0°. nih.gov A similar deviation is expected for this compound.
The conformation of the N-H and C=O bonds in the amide linkage of these compounds is consistently found to be anti to each other. nih.govnih.gov This trans conformation is a characteristic feature of many benzanilides. In a related, more complex molecule, 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, the dihedral angle between the two aromatic rings is a significant 82.32°, though this is influenced by the additional substituent on the nitrogen atom. researchgate.net
Interactive Data Table: Key Dihedral Angles in Related Benzamide Derivatives
| Compound | Dihedral Angle between Aromatic Rings (°) | Dihedral Angle between Amide Group and Benzoyl Ring (°) |
| N-(2,4-dichlorophenyl)benzamide nih.gov | 2.6 | 33.0 |
| N-(2,6-dichlorophenyl)benzamide (Molecule 1) nih.gov | 56.8 | 30.8 |
| N-(2,6-dichlorophenyl)benzamide (Molecule 2) nih.gov | 59.1 | 35.1 |
| N-(3,5-dichlorophenyl)benzamide nih.gov | 58.3 | 14.3 |
Intramolecular and Intermolecular Interactions
The crystal packing of benzanilide derivatives is predominantly stabilized by a network of intermolecular hydrogen bonds, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen atom as an acceptor. In the crystal structure of N-(2,4-dichlorophenyl)benzamide, molecules are linked into infinite chains along the b-axis by N—H···O hydrogen bonds. nih.gov A similar hydrogen bonding pattern is observed in N-(2,6-dichlorophenyl)benzamide, where N—H···O interactions lead to the formation of infinite chains. nih.gov
The presence of the nitro group in this compound introduces additional potential for intermolecular interactions. The oxygen atoms of the nitro group are strong hydrogen bond acceptors and could participate in C—H···O interactions with the aromatic rings of neighboring molecules. Furthermore, π-π stacking interactions between the electron-deficient nitro-substituted ring and the electron-rich dichlorophenyl ring of adjacent molecules could play a role in stabilizing the crystal lattice.
Computational Chemistry and Chemoinformatics in the Study of N 2,4 Dichlorophenyl 3 Nitrobenzamide
Quantitative Structure-Activity Relationship (QSAR) Modeling
No published QSAR studies were found that specifically investigate N-(2,4-dichlorophenyl)-3-nitrobenzamide.
There are no specific 2D or 3D QSAR models reported in the literature for this compound.
Information regarding the calculation and selection of molecular descriptors for QSAR models of this compound is not available.
As no QSAR models have been published, there is no data on model validation or predictive performance for this compound.
Pharmacophore Modeling and Ligand-Based Design
There are no reports of pharmacophore modeling or ligand-based design studies specifically involving this compound.
Molecular Docking Studies for Binding Mode Prediction
No molecular docking studies predicting the binding mode of this compound with any biological target have been published.
Advanced Computational Simulations (e.g., Molecular Dynamics)
There is no information available on advanced computational simulations, such as molecular dynamics, being performed on this compound.
Virtual Screening and Hit-to-Lead Optimization
In the quest for novel therapeutic agents, computational chemistry and chemoinformatics offer powerful tools for the efficient identification and refinement of drug candidates. For this compound and its analogs, virtual screening and hit-to-lead optimization represent crucial steps in transitioning from a preliminary "hit" to a viable "lead" compound with enhanced potency and drug-like properties.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. For a compound like this compound, virtual screening could be employed to identify derivatives with potentially improved activity against a specific biological target.
Following the identification of initial hits from virtual screening or high-throughput screening, the hit-to-lead optimization phase commences. This iterative process involves the chemical modification of the hit compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are central to this phase, providing insights into how different chemical modifications influence the biological activity of the compound.
For instance, studies on related 4-substituted-3-nitrobenzamide derivatives have shown that modifications at the 4-position can significantly impact their anti-tumor activity. nih.gov The 2,4-dichlorophenyl motif is often favored in hit compounds, suggesting its importance for target binding. nih.gov
The general workflow for virtual screening and hit-to-lead optimization of a compound like this compound would typically involve:
Target Identification and Validation: Defining the biological target (e.g., a specific enzyme or receptor) implicated in a disease.
Virtual Screening:
Ligand-based virtual screening: Searching for molecules with similar structures or properties to known active compounds.
Structure-based virtual screening: Docking candidate molecules into the 3D structure of the biological target to predict binding affinity.
Hit Identification: Selecting the most promising candidates from the virtual screen for experimental testing.
Hit-to-Lead Optimization:
Synthesis of Analogs: Creating a series of chemical derivatives of the hit compound.
Biological Evaluation: Testing the analogs for their activity against the target and in cellular assays.
SAR Analysis: Correlating the chemical structures of the analogs with their biological activities to guide further design.
Optimization of ADMET Properties: Modifying the lead compound to improve its Absorption, Distribution, Metabolism, Excretion, and Toxicity profile.
The following tables illustrate the kind of data that would be generated and analyzed during a hit-to-lead optimization campaign for derivatives of this compound, based on findings for analogous compounds.
Table 1: Illustrative Structure-Activity Relationship (SAR) Data for 3-Nitrobenzamide Derivatives
| Compound ID | R-Group at 4-position | Target | IC₅₀ (µM) |
| Parent | H | Target X | 15.2 |
| Analog 1 | -OCH₃ | Target X | 8.5 |
| Analog 2 | -Cl | Target X | 5.1 |
| Analog 3 | -CH₃ | Target X | 10.3 |
| Analog 4 | -F | Target X | 4.8 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the SAR concept.
Table 2: Pharmacokinetic Properties of Optimized Lead Compounds
| Compound ID | Solubility (µg/mL) | Permeability (10⁻⁶ cm/s) | Metabolic Stability (% remaining after 1 hr) |
| Hit 1 | 5 | 0.2 | 15 |
| Lead 1a | 25 | 1.5 | 45 |
| Lead 1b | 50 | 2.1 | 65 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the optimization of ADMET properties.
Through these iterative cycles of design, synthesis, and testing, guided by computational models, a hit compound like this compound can be transformed into a potent and selective lead compound with the potential for further preclinical and clinical development.
Structure Activity Relationship Sar Studies and Medicinal Chemistry Insights for N 2,4 Dichlorophenyl 3 Nitrobenzamide Analogues
Stereoelectronic Effects of Nitro Group Position and Substituents
The nitro group is a powerful modulator of a molecule's electronic properties and plays a significant role in its biological activity. mdpi.com Its strong electron-withdrawing nature, through both resonance and inductive effects, can profoundly influence the reactivity and binding interactions of the N-phenylbenzamide scaffold. The position of the nitro group on the benzamide (B126) ring (ortho, meta, or para) is critical in determining the magnitude and nature of these effects.
In the case of N-(2,4-dichlorophenyl)-3-nitrobenzamide, the nitro group is in the meta position. At this position, its influence is primarily through a strong inductive electron-withdrawing effect (-I) with a weaker resonance effect (-M). This depletes the electron density on the aromatic ring and can affect the acidity of the amide N-H proton. wikipedia.org Had the nitro group been at the ortho or para position, a much stronger resonance effect would be exerted, directly delocalizing the electron density from the ring and the amide bond. This alteration in electron distribution impacts how the molecule interacts with biological targets, affecting binding affinity and efficacy.
| Substituent Position | Dominant Electronic Effect | Hammett Constant (σ) | Potential Impact on Bioactivity |
|---|---|---|---|
| ortho-Nitro | -I, -M, Steric Hindrance | +0.81 (σp) | Alters amide planarity; strong delocalization. |
| meta-Nitro | -I > -M | +0.71 (σm) | Strong inductive withdrawal; modifies N-H acidity. |
| para-Nitro | -I, -M | +0.78 (σp) | Maximum resonance withdrawal; impacts π-π stacking. |
Contributions of the Dichlorophenyl Moiety to Bioactivity
The 2,4-dichlorophenyl moiety is a common feature in many biologically active molecules. The strategic incorporation of chlorine atoms can significantly enhance the biological activity of a parent compound. mdpi.com The chlorine atoms influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions.
| Substitution Pattern | Key Contributions | Calculated logP (Example) | Potential Biological Role |
|---|---|---|---|
| Unsubstituted Phenyl | Baseline lipophilicity and size. | ~2.1 | Core scaffold for interaction. |
| 4-chlorophenyl | Increased lipophilicity, potential for halogen bonding. | ~2.8 | Enhanced membrane permeability and binding. |
| 2,4-dichlorophenyl | High lipophilicity, steric influence on conformation, metabolic blocking. | ~3.5 | Improved potency, target selectivity, and metabolic stability. |
Conformational Role of the Amide Linkage
The amide bond is a cornerstone of many bioactive molecules, including peptides and pharmaceuticals, due to its unique structural properties. researchgate.netgoogle.com The amide linkage in this compound is not merely a passive linker but plays an active role in defining the molecule's three-dimensional shape and, consequently, its biological function.
Rational Design of Analogues with Enhanced Biological Profiles
The rational design of analogues of this compound involves systematically modifying its structure to improve its biological profile, including potency, selectivity, and pharmacokinetic properties. acs.orgebi.ac.uk This process is guided by the SAR insights gained from the parent molecule and related compounds.
Key strategies for analogue design include:
Modification of the Nitro Group: The nitro group can be moved to the ortho or para positions to modulate electronic effects. Alternatively, it can be replaced with other electron-withdrawing groups (bioisosteres) such as a cyano (-CN), trifluoromethyl (-CF3), or sulfonyl group (-SO2R) to fine-tune activity and potentially reduce toxicity associated with nitroaromatics.
Alteration of the Dichlorophenyl Ring: The substitution pattern of the chlorine atoms can be varied (e.g., 3,4-dichloro or 3,5-dichloro) to change the molecule's shape and electronic properties. mdpi.com Other halogens (F, Br, I) or different lipophilic groups could also be explored.
Substitution on the Aromatic Rings: Adding other substituents, such as methoxy (B1213986) or amino groups, to either phenyl ring can introduce new hydrogen bonding capabilities or alter electronic properties, potentially leading to enhanced target interactions. nih.govyale.edu
Modification of the Amide Linker: N-alkylation (e.g., adding a methyl group to the amide nitrogen) can alter the dihedral angle and remove a hydrogen bond donor, which can be used to probe the requirements of the biological target. yale.edu
| Analogue Design Strategy | Example Modification | Intended Outcome |
|---|---|---|
| Nitro Group Bioisostere | Replace 3-NO2 with 3-CN | Maintain electron-withdrawing character, alter H-bonding potential. |
| Halogen Substitution Pattern | Change 2,4-dichloro to 3,5-dichloro | Modify molecular shape and dipole moment. |
| Ring Functionalization | Add a 4'-methoxy group to the dichlorophenyl ring | Introduce an electron-donating group and H-bond acceptor. nih.gov |
| Amide Linker Modification | N-methylation of the amide | Induce conformational twist, remove H-bond donor. yale.edu |
Lead Compound Identification and Optimization Strategies
In a drug discovery campaign, a "hit" compound like this compound would be the starting point for identifying a "lead" compound. A lead compound is a molecule that shows promising activity and has physicochemical properties suggestive of therapeutic potential. The process of transforming a hit into a lead, and then optimizing that lead, is a cornerstone of medicinal chemistry.
The initial screening of a library of analogues would identify compounds with the highest potency. For these initial hits, a selectivity index (SI) is often calculated, which is the ratio of the compound's toxicity to its effective concentration. A high SI is desirable, indicating the compound is much more toxic to the target (e.g., a pathogen or cancer cell) than to host cells. nih.gov
Once a lead compound is identified, lead optimization strategies are employed to further refine its properties. These strategies often involve:
Improving Potency: Small structural modifications are made to maximize interactions with the biological target, guided by SAR data.
Enhancing Metabolic Stability: Portions of the molecule that are susceptible to rapid metabolism by liver enzymes are identified and modified. For example, replacing a metabolically labile C-H bond with a C-F bond.
Improving Physicochemical Properties: Adjustments are made to improve solubility, permeability, and other properties that affect how the drug is absorbed, distributed, metabolized, and excreted (ADME).
Reducing Off-Target Effects: The molecule is refined to increase its selectivity for the intended target over other proteins, thereby minimizing potential side effects.
This iterative process of design, synthesis, and testing is central to developing a successful drug candidate from a promising lead structure. researchgate.netmonash.edu
Future Perspectives and Research Directions for N 2,4 Dichlorophenyl 3 Nitrobenzamide
Emerging Applications of Nitrobenzamide Scaffolds in Chemical Biology
The nitrobenzamide scaffold is a versatile structural motif that has demonstrated a wide range of biological activities, suggesting its potential for diverse applications in chemical biology. The presence of the nitro group, a well-known pharmacophore, is crucial to the bioactivity of many compounds, contributing to antimicrobial, anti-parasitic, anti-inflammatory, and anti-cancer properties. mdpi.com The metabolic reduction of the nitro group can lead to the formation of reactive intermediates, a key factor in the pharmacological activity of these compounds. mdpi.com
The applications of scaffolds similar to nitrobenzamide are expanding. For instance, the nitroimidazole scaffold, which also contains a nitro group, has been extensively developed for antibacterial, anticancer, and other therapeutic uses. nih.gov This highlights the potential for nitro-containing compounds in drug discovery. Furthermore, the development of novel chemical scaffolds is a significant event in pharmaceutical development as it enhances chemical diversity, which is crucial for addressing various diseases. digitellinc.com
The versatility of such scaffolds allows for their use in developing chemical probes to study biological systems. High-quality chemical probes can stimulate research on neglected protein families and are invaluable for target validation in translational research. researchgate.net The development of N-(2,4-dichlorophenyl)-3-nitrobenzamide and its analogues could therefore provide new tools to interrogate complex biological pathways.
Integration of Multidisciplinary Experimental and Computational Approaches
To unlock the full potential of this compound, a synergistic approach that combines experimental and computational methods is essential. This integrated strategy can accelerate the drug discovery and development process, from initial hit identification to lead optimization.
Experimental Approaches:
Modern synthetic methodologies, such as click chemistry, cascade reactions, and bioconjugation strategies, enable the rapid synthesis of diverse chemical libraries based on the nitrobenzamide scaffold. hilarispublisher.com These libraries can then be screened against a wide array of biological targets to identify novel activities. Techniques like total synthesis and late-stage derivatization are also crucial for producing analogues of complex molecules for structure-activity relationship (SAR) studies. nih.govrsc.org
Computational Approaches:
Computational methods are increasingly being used to address the limitations of experimental approaches, which can be expensive and time-consuming. researchgate.net Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of nitrobenzamide derivatives with their biological targets. nih.gov These computational studies can provide insights into the molecular basis of their activity and guide the design of more potent and selective compounds. For example, in a study of related compounds, molecular docking was used to investigate the interactions of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with their target enzymes. nih.gov
The integration of these approaches allows for a cyclical process of design, synthesis, testing, and refinement, which can significantly streamline the development of new therapeutic agents based on the this compound scaffold.
Challenges and Opportunities in Translational Chemical Research
The translation of a promising chemical compound from the laboratory to clinical application is a complex and challenging process. For this compound, several hurdles will need to be overcome, but these challenges also present significant opportunities for innovation.
Challenges:
A primary challenge in drug development is the optimization of drug-like properties, including potency, selectivity, solubility, and metabolic stability. hilarispublisher.com Achieving the right balance between these properties often involves trade-offs. hilarispublisher.com For nitro-containing compounds, there can be concerns about potential mutagenicity, which requires careful evaluation. mdpi.com Furthermore, the structural complexity of novel compounds can make their synthesis and derivatization for SAR studies a significant challenge. nih.gov
Opportunities:
Despite the challenges, the field of translational science offers numerous opportunities. The mission of translational science is to enhance the predictability and efficiency of developing interventions that improve human health. scilit.com The development of new synthetic methodologies and computational tools provides opportunities to overcome the challenges associated with optimizing drug-like properties. hilarispublisher.comrsc.org
"Scaffold hopping," the strategy of replacing a core molecular structure with a chemically different one that maintains the same biological activity, can be a powerful tool to overcome issues with physicochemical properties, pharmacokinetics, and toxicity. This approach could be applied to the nitrobenzamide scaffold to generate novel compounds with improved therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-3-nitrobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between 2,4-dichloroaniline and 3-nitrobenzoyl chloride. A typical protocol involves dissolving 2,4-dichloroaniline in dichloromethane, adding 3-nitrobenzoyl chloride (1:1 molar ratio), and using triethylamine (1.2 equivalents) as a base to neutralize HCl byproducts . Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) is recommended. Post-reaction, sequential washing with diluted HCl, Na₂CO₃, and brine removes unreacted reagents. Purification via short-column chromatography on neutral Al₂O₃ improves yield (reported ~70–80% for analogous compounds) . Optimization variables include solvent polarity (e.g., DCM vs. THF), reaction time (30–60 min), and stoichiometry.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for nitrobenzamide) and the amide NH (δ ~10 ppm, broad). The 2,4-dichlorophenyl group shows distinct splitting due to substituent positions .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 325.0 (C₁₃H₈Cl₂N₂O₃). Fragmentation patterns confirm the nitro and amide functional groups .
- UV-Vis : Absorption bands at ~260–280 nm (π→π* transitions in aromatic rings) and ~310–330 nm (n→π* of nitro group) are typical .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Initial screens should focus on:
- Enzyme Inhibition : Assay against kinases or proteases (e.g., ATPase activity via malachite green assay) due to the nitrobenzamide scaffold’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported conformational properties of this compound?
- Methodological Answer : X-ray crystallography reveals the trans configuration of the amide H–N–CO group and dihedral angles between aromatic rings. For N-(2,4-dichlorophenyl)benzamide analogs, the benzoyl and aniline rings form a dihedral angle of 58.3°, with N–H⋯O hydrogen bonds creating infinite chains along the c-axis . Conflicting computational vs. experimental data (e.g., DFT-predicted vs. observed angles) can be resolved by refining torsional parameters in force fields or validating via temperature-dependent NMR to assess dynamic behavior .
Q. What strategies address low yields in scale-up synthesis of this compound?
- Methodological Answer :
- Solvent Optimization : Replace DCM with THF to enhance solubility of intermediates at higher concentrations.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Workflow Adjustments : Employ flow chemistry for precise control of exothermic reactions and reduce side-product formation.
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective scaling .
Q. How do structural modifications at the 3-nitro position influence bioactivity?
- Methodological Answer : SAR studies on nitrobenzamide derivatives show:
- Nitro → Amine Reduction : Reduces electrophilicity but increases metabolic stability (e.g., 3-aminobenzamide derivatives show prolonged half-life in hepatic microsomes) .
- Nitro → Cyano Substitution : Enhances lipophilicity (logP increase by ~0.5 units) and CNS penetration, as seen in GABA receptor modulators .
- Ortho vs. Para Nitro Positioning : Para-nitro groups in benzamides improve antibacterial activity (e.g., MIC shift from 32 μg/mL to 8 μg/mL against E. coli) .
Q. How can contradictory results in anticonvulsant activity assays be resolved?
- Methodological Answer : Inconsistent in vivo/in vitro data (e.g., lack of activity in PTZ-induced seizures despite docking affinity) may arise from poor BBB permeability or off-target effects. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
